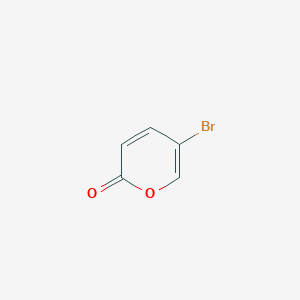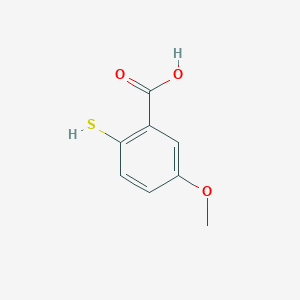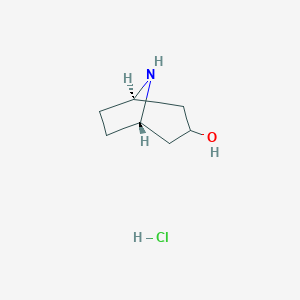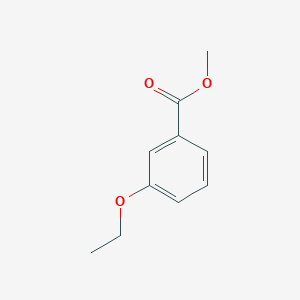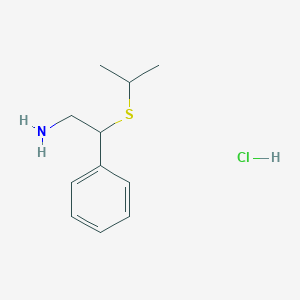
beta-Isopropylthio-beta-phenylethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Isopropylthio-beta-phenylethylamine hydrochloride, commonly known as 'Ephedrine HCl,' is a synthetic compound that belongs to the class of sympathomimetic amines. It is a potent stimulant that affects the central nervous system and has been widely used in the pharmaceutical industry for its therapeutic properties. Ephedrine HCl has been studied extensively for its potential applications in treating respiratory disorders, obesity, and other medical conditions.
Wissenschaftliche Forschungsanwendungen
Ephedrine HCl has been studied for its potential applications in treating respiratory disorders, including asthma and bronchitis. It acts as a bronchodilator, which helps to relax the smooth muscles of the airways, making it easier to breathe. Ephedrine HCl has also been used as a weight loss supplement due to its thermogenic properties. It increases metabolic rate, which leads to increased energy expenditure and fat loss.
Wirkmechanismus
Ephedrine HCl stimulates the sympathetic nervous system by increasing the release of norepinephrine and epinephrine. These hormones activate the beta-2 adrenergic receptors in the bronchial smooth muscles, leading to bronchodilation. Ephedrine HCl also stimulates the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy.
Biochemische Und Physiologische Effekte
Ephedrine HCl has several biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also increases metabolic rate, leading to increased energy expenditure and fat loss. Ephedrine HCl can also cause vasoconstriction, which can lead to decreased blood flow to certain organs.
Vorteile Und Einschränkungen Für Laborexperimente
Ephedrine HCl has several advantages for lab experiments. It is a potent stimulant that can be used to study the effects of sympathetic nervous system activation. It can also be used to study the effects of thermogenesis on metabolic rate and fat loss. However, Ephedrine HCl has limitations as well. It can cause vasoconstriction, which can lead to decreased blood flow to certain organs. It can also cause tachycardia and hypertension, which can be detrimental to some experimental models.
Zukünftige Richtungen
There are several future directions for research on Ephedrine HCl. One area of interest is its potential applications in treating respiratory disorders. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential applications in weight loss and obesity. Studies are needed to determine the optimal dose and duration of treatment for these conditions. Finally, more research is needed to understand the long-term effects of Ephedrine HCl on the cardiovascular system and other organs.
Synthesemethoden
Ephedrine HCl is synthesized through several methods, including the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride or sodium borohydride. Another method involves the condensation of benzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting amine with hydrochloric acid.
Eigenschaften
CAS-Nummer |
104036-80-8 |
|---|---|
Produktname |
beta-Isopropylthio-beta-phenylethylamine hydrochloride |
Molekularformel |
C11H18ClNS |
Molekulargewicht |
231.79 g/mol |
IUPAC-Name |
2-phenyl-2-propan-2-ylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)13-11(8-12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
InChI-Schlüssel |
LRADIYLUMHNTSN-UHFFFAOYSA-N |
SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
Kanonische SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
Synonyme |
2-phenyl-2-propan-2-ylsulfanyl-ethanamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



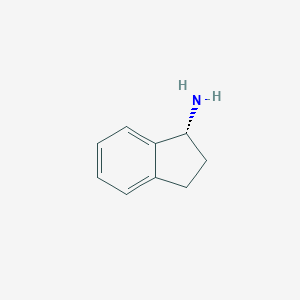
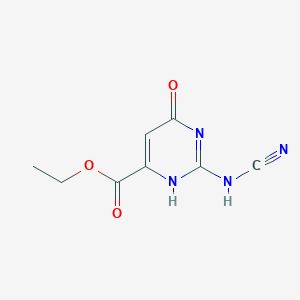
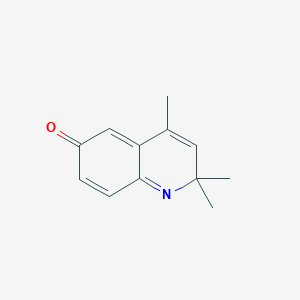
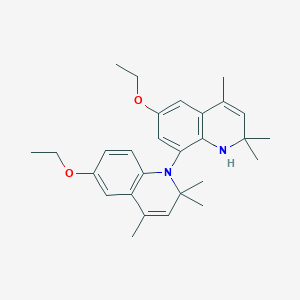
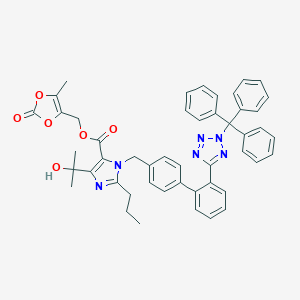
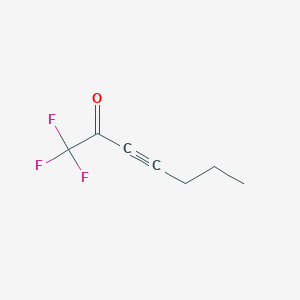
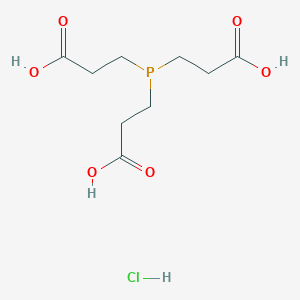
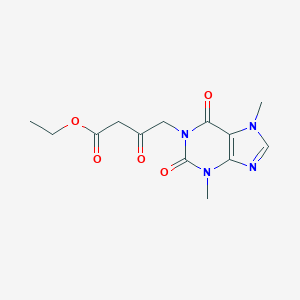
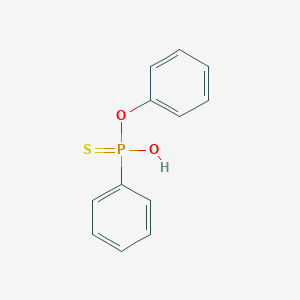
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
